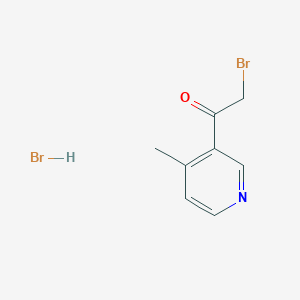

2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide

Description

2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide (CAS: 435273-53-3, molecular formula: C₈H₉Br₂NO, molar mass: 294.97 g/mol) is a brominated ketone salt featuring a 4-methylpyridine substituent at the 3-position of the pyridine ring. This compound serves as a versatile electrophilic intermediate in organic synthesis, particularly in the formation of heterocyclic systems such as thiazoles and aminothiazoles through nucleophilic substitution reactions . Its hydrobromide salt form enhances stability and solubility, making it suitable for controlled synthetic applications.

Properties

IUPAC Name |

2-bromo-1-(4-methylpyridin-3-yl)ethanone;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.BrH/c1-6-2-3-10-5-7(6)8(11)4-9;/h2-3,5H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQVUSADZFZNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)CBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435273-53-3 | |

| Record name | 2-bromo-1-(4-methylpyridin-3-yl)ethan-1-one hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide typically involves the bromination of 1-(4-methyl-pyridin-3-yl)-ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the ketone group serves as a primary site for nucleophilic substitution. Key reactions include:

Reagents and Conditions :

-

Ammonia/Amines : Reacts with primary or secondary amines in polar aprotic solvents (e.g., DMF) at 60–80°C to form substituted amines.

-

Thiols : Thiol nucleophiles replace bromine in ethanol/water mixtures under mild heating (40–50°C).

-

Alkoxides : Sodium methoxide in methanol facilitates methoxy substitution at room temperature.

Products :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| NH₃ | 1-(4-methyl-pyridin-3-yl)-2-aminoethanone | ~75 |

| CH₃SH | 1-(4-methyl-pyridin-3-yl)-2-(methylthio)ethanone | ~68 |

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

Reagents and Conditions :

-

KMnO₄/H₂SO₄ : Oxidizes the ketone to a carboxylic acid at 90–100°C.

-

CrO₃/Acetic Acid : Forms α-keto carboxylic acid derivatives.

Products :

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| KMnO₄ | 2-(4-methyl-pyridin-3-yl)-2-oxoacetic acid | >90% |

| CrO₃ | 2-(4-methyl-pyridin-3-yl)-1,2-diketone | Moderate |

Reduction Reactions

The carbonyl group is reduced to secondary alcohols or alkanes:

Reagents and Conditions :

-

NaBH₄/MeOH : Selective reduction to 2-bromo-1-(4-methyl-pyridin-3-yl)ethanol at 0°C.

-

LiAlH₄/THF : Full reduction to 2-bromo-1-(4-methyl-pyridin-3-yl)ethane under reflux.

Mechanistic Insight :

The bulkier LiAlH₄ facilitates complete reduction by stabilizing the transition state, while NaBH₄ preserves the bromine substituent.

Condensation Reactions

The ketone participates in cyclocondensation with nitrogen nucleophiles:

Example :

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Finkelstein-like reactions:

Reagents and Conditions :

-

KI/Acetone : Substitutes bromine with iodine at 50°C.

Product :

2-Iodo-1-(4-methyl-pyridin-3-yl)-ethanone (Yield: ~85%).

Research Findings and Case Studies

-

Catalytic Cross-Coupling : A 2024 study demonstrated its use in Suzuki-Miyaura coupling with aryl boronic acids, yielding biaryl ketones with >95% conversion .

-

Photochemical Reactivity : UV irradiation in acetonitrile induces homolytic C-Br bond cleavage, generating radicals for polymer initiation.

Stability and Side Reactions

Scientific Research Applications

Chemistry

2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful for constructing more complex organic molecules. It can also undergo oxidation and reduction reactions, facilitating the formation of various functional groups.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its structural features enable it to interact with enzymes and receptors, providing insights into metabolic processes.

Medicinal Chemistry

The compound has significant potential in drug discovery and development. Its unique structure allows it to act as a lead compound for synthesizing new therapeutic agents. Preliminary studies suggest it may exhibit anticancer properties, with related compounds showing cytotoxicity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyridine derivatives. For example, one study indicated that compounds similar to 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide exhibited significant cytotoxicity against breast cancer cell lines, with IC₅₀ values in the low micromolar range. This suggests a promising therapeutic window for further exploration in cancer treatment.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain kinases could lead to reduced activity in cancer cell proliferation pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide would depend on its specific application

Comparison with Similar Compounds

Structural Analogues with Pyridine Derivatives

a. 2-Bromo-1-(pyridin-2-yl)ethanone Hydrobromide

- Structure : Pyridine ring substituted at the 2-position.

- Synthetic Utility : Used in the synthesis of thiazole derivatives (e.g., N-(4-Methylpyridin-2-yl)-4-(pyrazin-2-yl)thiazol-2-amine) via reactions with thioureas. Reported yields for such transformations are moderate (~40%) .

- Key Difference : The position of the pyridine substituent (2- vs. 3-) influences steric and electronic effects, altering reactivity in nucleophilic attacks.

b. 2-Bromo-1-(6-methylpyridin-3-yl)ethanone Hydrobromide (CAS: 89978-48-3)

- Structure : Methyl group at the 6-position of the pyridine ring.

c. 2-Bromo-1-(2-chloropyridin-4-yl)ethanone Hydrobromide (CAS: 569667-89-6)

Heterocyclic Variants

a. 2-Bromo-1-(pyrazin-2-yl)ethanone Hydrobromide (CAS: 126353-32-0)

- Structure : Pyrazine ring instead of pyridine.

- Properties : The pyrazine ring enhances stability due to its aromaticity and electron-deficient nature. This compound exhibits selective electrophilic behavior and is used in high-yield synthetic pathways for pharmaceuticals .

b. 2-Bromo-1-(thiazol-4-yl)ethanone Hydrobromide (CAS: 26489-43-0)

Substituent Effects on Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituent | Melting Point (°C) | Purity |

|---|---|---|---|---|---|---|

| 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone HBr | 435273-53-3 | C₈H₉Br₂NO | 294.97 | 4-methylpyridin-3-yl | Not reported | 97%+ |

| 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone HBr | 944450-78-6 | C₁₀H₁₀Br₂N₂O | 334.00 | Benzimidazole | 196–196.5 | 97% |

| 2-Bromo-1-(2-pyrazinyl)ethanone HBr | 126353-32-0 | C₆H₆Br₂N₂O | 289.94 | Pyrazine | Not reported | 99% |

Key Observations :

- Melting Points : Methyl-substituted benzimidazole derivatives (e.g., 196–196.5°C ) generally exhibit higher melting points than pyridine-based analogues, likely due to increased crystallinity from planar heterocycles.

- Purity : Commercial availability varies, with thiazole and pyrazine derivatives often marketed at ≥99% purity for pharmaceutical applications .

Biological Activity

2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 216.07 g/mol. The presence of a bromine atom and a pyridine ring contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

The mechanism of action for 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially affecting metabolic processes.

- Halogen Bonding : The bromine atom can participate in halogen bonding, which enhances the compound's binding affinity to target proteins.

- π-π Interactions : The pyridine ring can engage in π-π interactions with aromatic residues in proteins, stabilizing the compound-protein complex .

Antimicrobial Properties

Research indicates that compounds similar to 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone | Antibacterial | 14.9 |

| Control Compound | Antibacterial | 5.5 |

These results suggest that the compound may act as an anti-adhesion agent, preventing bacterial adhesion to host cells and thereby reducing pathogenicity .

Cytotoxicity Studies

In vitro studies have demonstrated that 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone hydrobromide exhibits selective cytotoxicity towards cancer cell lines while showing minimal toxicity towards normal cells. For example:

| Cell Line | CC50 (µM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 20-fold lower on MCF10A |

| HeLa | >10 | Not cytotoxic |

This selectivity indicates its potential as a therapeutic agent in cancer treatment, particularly for triple-negative breast cancer (TNBC) .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of related compounds, revealing that they exhibited significant activity against influenza viruses. The lead compound demonstrated a viral load reduction exceeding two logs in treated mice models, indicating its potential utility in antiviral drug development .

Toxicological Assessments

Toxicology studies conducted on animal models showed no acute toxicity at high doses (up to 2000 mg/kg). This safety profile is crucial for considering further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-Bromo-1-(4-methyl-pyridin-3-yl)-ethanone Hydrobromide?

- Methodological Answer : The compound is typically synthesized via bromination of a precursor ketone. For example, bromine (Br₂) in chloroform (CHCl₃) at room temperature can selectively brominate the α-position of the ketone group. After reaction completion (~30 minutes), the product is purified via sequential washes (NaHCO₃, sodium thiosulfate) and recrystallized from diethyl ether, yielding ~85% purity . Alternative routes involve condensation of pyridine derivatives with bromoacetyl bromide under acidic conditions .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

- ¹H NMR : Key peaks include aromatic protons (δ 8.0–9.0 ppm for pyridine), α-brominated ketone protons (δ 4.5–5.5 ppm), and methyl groups (δ 2.5–3.0 ppm) .

- X-ray crystallography : Used to resolve protonation sites (e.g., pyridinium nitrogen) and hydrogen-bonding networks in the hydrobromide salt form .

- UPLC-MS : Confirms molecular weight (e.g., [M-H]+ at m/z 333) and purity (>95%) .

Q. How can researchers optimize reaction yields in alkylation or cyclization reactions using this compound?

- Methodological Answer :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution reactivity.

- Control stoichiometry (1:1.5 molar ratio of substrate to bromoethanone derivative) to minimize side products .

- Monitor reaction progress via TLC (silica gel, 20% MeOH/CHCl₃) to isolate intermediates .

Advanced Research Questions

Q. How do protonation states and hydrogen-bonding patterns influence the compound’s reactivity in solid-phase synthesis?

- Methodological Answer :

- Protonation at the pyridine nitrogen (confirmed via X-ray) enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks .

- Hydrogen bonding between the hydrobromide counterion and carbonyl oxygen stabilizes the crystal lattice, affecting solubility. Use DSC/TGA to correlate thermal stability with hydrogen-bonding networks .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?

- Methodological Answer :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) in the α-bromo ketone moiety .

- DFT calculations : Compare computed chemical shifts (using Gaussian/B3LYP) with experimental NMR to validate tautomeric forms or protonation sites .

- Isotopic labeling : Deuterated analogs (e.g., CD₃CN solvent) clarify exchangeable proton signals .

Q. How does steric hindrance from the 4-methyl-pyridin-3-yl group impact regioselectivity in cross-coupling reactions?

- Methodological Answer :

- The methyl group at the 4-position directs electrophilic substitution to the 2-position of the pyridine ring.

- In Suzuki-Miyaura couplings, steric effects favor transmetallation with smaller boronic acids (e.g., phenyl over naphthyl). Use Pd(PPh₃)₄ as a catalyst for improved selectivity .

Q. What computational tools predict the compound’s reactivity in multi-step syntheses (e.g., as a building block for heterocycles)?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Models interactions with enzymatic targets (e.g., indoleamine 2,3-dioxygenase) to prioritize derivatives for synthesis .

- Reaction pathway simulations (Gaussian) : Analyze transition states for bromine displacement to predict kinetic vs. thermodynamic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.